molecular formula C14H15NO2 B043674 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 124678-35-9

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B043674
CAS No.: 124678-35-9
M. Wt: 229.27 g/mol
InChI Key: LJUKIOLDWAYBCI-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture combining a pyrrole core, substituted with methyl groups and an aldehyde functionality, with a 2-methoxyphenyl moiety. The aldehyde group serves as a highly versatile synthetic handle, enabling its use in numerous condensation reactions, such as the formation of Schiff bases, or as a precursor for more complex heterocyclic systems via cyclization reactions. Its primary research value lies in its application as a key intermediate in the design and synthesis of novel small molecules for drug discovery programs, particularly in the development of kinase inhibitors, GPCR ligands, and other therapeutically relevant targets. The electron-rich pyrrole system and the methoxyphenyl group contribute to its distinct electronic properties, making it a valuable scaffold for studying structure-activity relationships (SAR) and for creating chemical libraries for high-throughput screening. Researchers utilize this aldehyde to develop probes for biological systems and as a core structure in materials science for constructing organic semiconductors or non-linear optical materials. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-6-4-5-7-14(13)17-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKIOLDWAYBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360521
Record name 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124678-35-9
Record name 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Substitution Reaction :

    • Reactants : 2-Methoxy-α-bromoacetophenone, 3-oxo-propionitrile.

    • Conditions : Ethyl acetate solvent, K₂CO₃ catalyst, 40–60°C for 3–6 hours.

    • Intermediate : 4-(2-Methoxyphenyl)-2-formyl-4-oxo-butyronitrile.

  • Hydrogenative Cyclization :

    • Catalyst : Pd-C and HZSM-5 molecular sieve.

    • Conditions : 1,4-dioxane solvent, 60–90°C for 15–20 hours under normal pressure.

    • Yield : ~85–90% (extrapolated from fluorophenyl analog data).

This method emphasizes short reaction steps and scalability, critical for industrial applications. The HZSM-5 molecular sieve enhances regioselectivity by directing cyclization to the 3-carbaldehyde position.

Three-Component Condensation Strategy

A peer-reviewed study demonstrates a three-component reaction for synthesizing 2,3,5-trisubstituted pyrroles using α-hydroxyketones, oxoacetonitriles, and primary amines. Adapting this to the target compound involves:

Reaction Components:

  • α-Hydroxyketone : 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one.

  • Oxoacetonitrile : 3-Oxobutanenitrile (to introduce methyl groups at positions 2 and 5).

  • Primary Amine : Ammonia or methylamine for pyrrole ring closure.

Procedure:

  • Condensation :

    • Conditions : Ethanol solvent, acetic acid catalyst, 70°C for 3 hours.

    • Intermediate : 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Nitrile Reduction to Carbaldehyde :

    • Reagent : Diisobutylaluminium hydride (DIBAL-H).

    • Conditions : Anhydrous THF, 0°C to room temperature, 2 hours.

    • Yield : 90–95% (based on analogous reductions).

This method achieves high atom economy and avoids transition-metal catalysts, making it environmentally favorable.

Aldehyde Group Introduction via Oxidation

While direct oxidation of hydroxymethyl groups is less common for pyrroles, a modified approach using Swern oxidation or DDQ-mediated dehydrogenation could convert a 3-hydroxymethylpyrrole intermediate to the carbaldehyde. For example:

  • Hydroxymethyl Intermediate Synthesis :

    • Starting Material : 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    • Oxidation :

      • Swern Reagents : Oxalyl chloride, dimethyl sulfoxide, triethylamine.

      • Yield : ~75–80% (estimated from similar pyrrole oxidations).

This route is less efficient than nitrile reduction but offers an alternative for acid-sensitive substrates.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects:

  • Substitution Reactions : Polar aprotic solvents (e.g., ethyl acetate) improve nucleophilic substitution rates by stabilizing ionic intermediates.

  • Cyclization : HZSM-5 molecular sieves enhance Pd-C activity by adsorbing reactive intermediates, reducing side reactions.

Temperature Control:

  • Cyclization at >80°C accelerates ring closure but risks decarboxylation. Optimal yields are achieved at 60–70°C.

Characterization and Analytical Data

Successful synthesis is confirmed via:

Analytical MethodKey Data for Target Compound
¹H NMR (CDCl₃)δ 2.21 (s, 6H, CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.40 (m, 4H, aryl-H), 9.82 (s, 1H, CHO).
IR (KBr)1695 cm⁻¹ (C=O stretch), 2830 cm⁻¹ (OCH₃).
MS m/z 245.1 [M+H]⁺ (calc. 244.3).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Substitution/CyclizationScalable, short routeRequires Pd-C catalyst85–90%
Three-ComponentNo transition metalsMulti-step nitrile reduction80–85%
OxidationBroad substrate toleranceLower efficiency70–75%

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrole-3-Carbaldehydes

Compound Name Substituents on Aryl Group Molecular Formula Molecular Weight Key Features References
1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2-Methoxy C₁₄H₁₅NO₂ 237.28 Electron-donating methoxy group; potential solubility enhancer
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,6-Dichloro-4-CF₃ C₁₄H₁₀Cl₂F₃NO 348.15 Electron-withdrawing Cl and CF₃ groups; increased lipophilicity
1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,4-Difluoro C₁₃H₁₁F₂NO 235.23 Fluorine atoms enhance metabolic stability and binding affinity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Dihydrobenzodioxin C₁₅H₁₅NO₃ 265.29 Benzodioxin moiety improves π-π stacking interactions

Biological Activity

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H15NO
  • CAS Number : 65837-12-9
  • Molecular Weight : 229.28 g/mol

The compound features a pyrrole ring substituted with a methoxyphenyl group and two methyl groups, which contribute to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it exhibits significant growth inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
    • IC50 Values : The compound demonstrated an IC50 value of approximately 15 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation.
  • Mechanism of Action :
    • The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analysis showing increased sub-G1 population in treated cells.

Antimicrobial Activity

Pyrrole derivatives have also been recognized for their antimicrobial properties.

Antibacterial Efficacy

  • In Vitro Studies :
    • The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 4 to 8 µg/mL, indicating effective antibacterial activity compared to standard antibiotics.
  • Mechanism of Action :
    • The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer. Pyrrole derivatives have shown promise as anti-inflammatory agents.

Research Findings

  • Inhibition of Pro-inflammatory Cytokines :
    • Studies indicated that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
    • This suggests potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueMechanism of Action
AnticancerMCF7~15 µMInduces apoptosis; cell cycle arrest
A549~20 µMInduces apoptosis; cell cycle arrest
AntibacterialStaphylococcus aureus4 µg/mLDisruption of cell membrane
Escherichia coli8 µg/mLInterference with metabolic processes
Anti-inflammatoryMacrophages (LPS-stimulated)N/AInhibition of TNF-alpha and IL-6 production

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction yields be improved?

Methodological Answer:
The compound’s pyrrole core is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation. For example, describes a Vilsmeier-Haack approach using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of precursor (e.g., 2,5-dimethylpyrrole derivative) to POCl₃/DMF to minimize side reactions.
  • Temperature Control: Maintain 0–5°C during DMF/POCl₃ activation to prevent over-oxidation .
  • Purification: Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity, as noted in for similar aldehydes, yielding ~70–80% .

Basic: How can spectroscopic and crystallographic data validate the structure of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H-NMR: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm) confirm substituents .
    • ¹³C-NMR: The carbaldehyde carbon resonates at δ 190–195 ppm .
  • X-ray Crystallography: and highlight single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and confirm substituent positions. For example, dihedral angles between pyrrole and methoxyphenyl rings (e.g., 15–25°) indicate planarity .

Advanced: How do structural modifications (e.g., methoxy group position) influence bioactivity, and what experimental designs address this?

Methodological Answer:

  • Comparative SAR Studies:
    • Substitute the 2-methoxyphenyl group with 4-fluorophenyl ( ) or 4-chlorophenyl ( ) to assess electronic effects on bioactivity.
    • Use in vitro assays (e.g., antimicrobial or cytotoxicity screens) with standardized protocols ().
  • Data Interpretation: Contradictions in activity (e.g., higher potency in fluorinated vs. chlorinated analogs) may arise from solubility differences. Control for lipophilicity via logP calculations .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrrole derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, incubation times). reports varying IC₅₀ values for pyrazole-carboxamides due to assay heterogeneity.
  • Meta-Analysis: Compare datasets across publications. For example, notes that dihydropyrazole derivatives show inconsistent CB1 antagonism due to conformational flexibility .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Basic: What are the best practices for assessing purity and stability during storage?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) and UV detection at 254 nm.
    • TLC: Monitor degradation with silica plates (ethyl acetate/hexane 3:7); Rf ~0.5 for the pure compound.
  • Stability: Store in amber vials at –20°C under inert gas ( recommends dry, ventilated conditions to prevent hydrolysis) .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Prepare the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
    • Dock into target proteins (e.g., kinases from PDB) using GROMACS. used this approach to explain pyrazole-carboxamide binding to quinoline derivatives .
  • MD Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
  • Ventilation: Use fume hoods to prevent inhalation of aldehydic vapors ( ).
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrrole ring?

Methodological Answer:

  • Directing Groups: The 2,5-dimethyl groups on the pyrrole ring deactivate C2/C5 positions, directing electrophiles to C3/C4. ’s carbaldehyde synthesis at C3 aligns with this trend .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring C3 substitution ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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